Balanced Dual CB1/CB2 Receptor Affinity Versus Highly Selective CB2 Agonist AM-1241
AM-1248 demonstrates a balanced, dual receptor affinity profile, which is quantitatively distinct from the highly CB2-selective agonist AM-1241 [1]. AM-1248 acts as a moderately potent agonist for both CB1 (Ki = 11.9 nM) and CB2 (Ki = 4.8 nM) receptors [2]. In contrast, AM-1241 exhibits a Ki of 3.4 nM for the CB2 receptor with an 82-fold selectivity over CB1, which corresponds to an estimated CB1 Ki of approximately 280 nM [1]. This means AM-1241 has negligible functional activity at the CB1 receptor at concentrations where AM-1248 is a potent agonist.
| Evidence Dimension | Cannabinoid Receptor Binding Affinity (Ki) and Functional Selectivity |
|---|---|
| Target Compound Data | AM-1248: CB1 Ki = 11.9 nM, CB2 Ki = 4.8 nM; Dual Agonist |
| Comparator Or Baseline | AM-1241: CB2 Ki = 3.4 nM; 82-fold selectivity over CB1; Selective CB2 Agonist |
| Quantified Difference | AM-1248 is a dual agonist, whereas AM-1241 is a highly selective CB2 agonist with an 82-fold preference. The CB1 affinity of AM-1248 is >20 times higher than that estimated for AM-1241. |
| Conditions | In vitro radioligand binding assays using human recombinant CB1 and CB2 receptors. |
Why This Matters
For research requiring simultaneous engagement of both central (CB1) and peripheral (CB2) cannabinoid receptors, AM-1248 is the required tool compound, as its selective counterpart AM-1241 cannot activate CB1.
- [1] Adooq Bioscience. AM1241 Datasheet: CB2 receptor agonist with Ki of 3.4 nM, 82-fold selectivity over CB1. Retrieved May 10, 2026. View Source
- [2] Bertin Bioreagent. AM1248 - Applications. CAT N°: 11282. Ki values for CB1 (11.9 nM) and CB2 (4.8 nM). Retrieved May 10, 2026. View Source
